3-(Bromomethyl)-1,1-difluorocyclopentane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1,1-difluorocyclopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrF2/c7-4-5-1-2-6(8,9)3-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEHQXLBRRUJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CBr)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1695914-13-6 | |
| Record name | 3-(bromomethyl)-1,1-difluorocyclopentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Iii. Reaction Mechanisms and Reactivity Profile of 3 Bromomethyl 1,1 Difluorocyclopentane
Nucleophilic Substitution Reactions at the Bromomethyl Center
Nucleophilic substitution is a primary reaction pathway for 3-(Bromomethyl)-1,1-difluorocyclopentane, where the bromide ion is replaced by a nucleophile. The reaction can proceed through either a unimolecular (Sₙ1) or bimolecular (Sₙ2) mechanism, with the operative pathway being dictated by reaction conditions and the electronic nature of the substrate.
Stereochemical Course and Kinetic Analysis of Sₙ1/Sₙ2 Pathways
The Sₙ2 mechanism is generally favored for primary alkyl halides like this compound. This pathway involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.orgpressbooks.pub This leads to an inversion of stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. pressbooks.pub The reaction kinetics are bimolecular, meaning the rate is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[R-Br][Nu⁻]). libretexts.org
Conversely, the Sₙ1 pathway is highly disfavored. This mechanism proceeds through a stepwise process involving the formation of a carbocation intermediate. libretexts.org For this compound, the intermediate would be a primary carbocation, which is inherently unstable. If this pathway were to occur, the planar carbocation intermediate could be attacked by the nucleophile from either face, leading to a mixture of enantiomers, resulting in racemization. libretexts.org However, the high energy of the primary carbocation makes this pathway kinetically inaccessible under typical conditions.
| Characteristic | Sₙ1 Pathway | Sₙ2 Pathway |
|---|---|---|
| Mechanism | Two-step (loss of leaving group, then nucleophilic attack) | One-step (concerted attack and departure) |
| Intermediate | Primary Carbocation (High Energy, Unstable) | Pentacoordinate Transition State |
| Kinetics | First-order: Rate = k[R-Br] | Second-order: Rate = k[R-Br][Nu⁻] |
| Stereochemistry | Racemization (attack from both faces of planar carbocation) | Inversion of configuration (backside attack) libretexts.org |
| Favored by | Polar protic solvents, weak nucleophiles | Polar aprotic solvents, strong nucleophiles |
| Likelihood for this Compound | Very Low / Unlikely | High / Favored |
Influence of geminal Fluorine Atoms on Reaction Rates and Selectivity
The two fluorine atoms at the C1 position exert a profound influence on the reactivity at the distant bromomethyl center, primarily through a strong electron-withdrawing inductive effect (-I effect). nih.govresearchgate.net
In an Sₙ1 reaction, this -I effect significantly destabilizes the carbocation intermediate that would form at the methylene (B1212753) carbon. The positive charge of the carbocation is intensified by the electron pull of the distant CF₂ group, raising the activation energy for its formation and thus dramatically slowing down the Sₙ1 reaction rate. nih.gov This electronic destabilization further confirms that the Sₙ1 pathway is not a viable mechanism for this compound.
For the favored Sₙ2 pathway, the inductive effect increases the partial positive charge (electrophilicity) on the carbon atom bonded to the bromine. This makes the carbon center a more attractive target for the incoming nucleophile. While the effect diminishes with distance (it is felt over three sigma bonds), it can still lead to a modest rate enhancement compared to its non-fluorinated analog, cyclopentylmethly bromide. The fluorine atoms are too distant to cause significant steric hindrance to the backside attack of the nucleophile.
| Reaction Pathway | Effect on Intermediate/Transition State | Predicted Impact on Reaction Rate |
|---|---|---|
| Sₙ1 | Strong destabilization of the primary carbocation intermediate via inductive effect (-I). | Significant decrease (reaction is highly disfavored). |
| Sₙ2 | Modest increase in the electrophilicity (δ+) of the reaction center via inductive effect (-I). | Modest increase. |
Elimination Reactions Forming Unsaturated Cyclopentane (B165970) Derivatives
When this compound is treated with a strong, sterically hindered base (such as potassium tert-butoxide), elimination reactions can compete with substitution. The most probable pathway is a bimolecular elimination (E2) mechanism. This concerted process requires the base to abstract a proton from a carbon atom beta to the leaving group, while the C-Br bond breaks and a double bond forms simultaneously.
Two types of beta-hydrogens are available for abstraction:
The hydrogen on the C3 carbon of the cyclopentane ring.
The hydrogens on the C2 and C4 carbons of the cyclopentane ring.
Abstraction of a proton from C3 would lead to the formation of 3-methylene-1,1-difluorocyclopentane . Abstraction from C2 or C4 would result in 3-(bromomethyl)-1-fluorocyclopent-1-ene , a less likely product due to the strength of the C-F bond and the nature of the substrate. The primary product is expected to be the exocyclic alkene due to the accessibility of the beta-protons on the ring. The E1 pathway is not competitive due to the aforementioned instability of the primary carbocation.
Radical Reactions Involving the Bromomethyl Group and Fluorinated Systems
The carbon-bromine bond is the weakest covalent bond in the molecule and is susceptible to homolytic cleavage under radical conditions (e.g., exposure to UV light or chemical initiators like AIBN). This cleavage generates a primary (1,1-difluorocyclopentan-3-yl)methyl radical . This radical intermediate can then participate in various propagation steps, such as:
Hydrogen abstraction: Reacting with a hydrogen donor (like a tin hydride) to form 3-methyl-1,1-difluorocyclopentane.
Addition to π systems: Adding across the double or triple bonds of other molecules in radical polymerization or addition reactions.
The presence of the gem-difluoro group can influence the stability and reactivity of the radical. While fluorine atoms on a radical center are destabilizing, the remote CF₂ group in this molecule would exert a minor inductive effect on the radical center.
Mechanistic Investigations using Isotopic Labeling and Transition State Theory
To experimentally confirm the dominance of the Sₙ2 pathway and to probe the structure of its transition state, isotopic labeling studies could be employed. For instance, synthesizing 3-((¹³C)bromomethyl)-1,1-difluorocyclopentane or 3-(bromo(²H₂)methyl)-1,1-difluorocyclopentane would allow for the measurement of kinetic isotope effects (KIEs). A significant secondary alpha-deuterium KIE ((kH/kD)α) would provide evidence for the Sₙ2 transition state. nih.gov
Furthermore, Transition State Theory provides a computational framework to model these reactions. researchgate.netresearchgate.net Quantum chemical calculations can be used to map the potential energy surface for the Sₙ1, Sₙ2, and E2 pathways. These calculations would yield the activation energies (ΔG‡) for each pathway, allowing for a theoretical prediction of the major reaction product. Such models would also provide detailed geometric information about the pentacoordinate Sₙ2 transition state, including the bond lengths of the incoming nucleophile and the departing bromide, and confirm the destabilizing electronic effect of the gem-difluoro group on the Sₙ1 carbocation intermediate. researchgate.netresearchgate.net
Iv. Computational and Theoretical Investigations of 3 Bromomethyl 1,1 Difluorocyclopentane
Quantum Chemical Studies on Electronic Structure and Stability
Quantum chemical calculations, such as those employing Hartree-Fock (HF) or post-HF methods, would be fundamental in characterizing the electronic landscape of 3-(Bromomethyl)-1,1-difluorocyclopentane. These studies would reveal:
Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability; a larger gap generally implies higher stability.
Natural Bond Orbital (NBO) Analysis: NBO analysis would provide a chemically intuitive picture of bonding. It could quantify the nature of the C-F, C-Br, and C-C bonds, including their hybridization and polarization. Furthermore, it could reveal hyperconjugative interactions, such as delocalization of electron density from bonding orbitals to anti-bonding orbitals, which contribute to molecular stability.
A hypothetical data table for such a study might look like this, although the values are purely illustrative:
| Parameter | Calculated Value (Illustrative) | Description |
| HOMO Energy | -11.5 eV | Energy of the highest occupied molecular orbital, related to electron donation. |
| LUMO Energy | -0.8 eV | Energy of the lowest unoccupied molecular orbital, related to electron acceptance. |
| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 2.5 D | Measure of the overall polarity of the molecule. |
| Natural Charge on Br | -0.15 e | Partial charge on the bromine atom, indicating bond polarity. |
| Natural Charge on F | -0.40 e | Partial charge on a fluorine atom, indicating high electronegativity. |
Density Functional Theory (DFT) Applications for Elucidating Reaction Pathways and Energy Barriers
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for studying reaction mechanisms. For this compound, DFT could be applied to:
Model Reaction Mechanisms: Investigate reactions such as nucleophilic substitution at the bromomethyl group. By modeling the reaction pathway, researchers can identify transition states and intermediates.
Calculate Energy Barriers: DFT calculations provide the activation energies (energy barriers) for each step in a reaction. researchgate.net A lower energy barrier indicates a faster, more favorable reaction. For instance, the energy profile for an SN2 reaction with a nucleophile could be mapped to predict its feasibility. mdpi.compku.edu.cnmdpi.com
An illustrative table summarizing DFT results for a hypothetical reaction pathway:
| Reaction Step | Activation Energy (kcal/mol) (Illustrative) | Reaction Energy (kcal/mol) (Illustrative) | Description |
| Nucleophile Complexation | 2.5 | -5.0 | Formation of the initial reactant complex. |
| Transition State (SN2) | 22.0 | N/A | The energy barrier for the substitution step. researchgate.net |
| Product Formation | N/A | -15.0 | The overall energy change of the reaction. |
Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into dynamic processes. For this compound, MD simulations would be used to:
Explore Conformational Space: The five-membered cyclopentane (B165970) ring is not planar and exists in various puckered conformations (envelope and twist). MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The bulky bromomethyl and gem-difluoro groups would significantly influence these preferences. researchgate.net
Simulate Intermolecular Interactions: In a condensed phase (liquid or solid), MD can model how molecules interact with each other. This includes van der Waals forces, dipole-dipole interactions, and potential halogen bonding involving the bromine atom. researchgate.net These simulations are crucial for predicting physical properties like boiling point and density.
Solvent Effects: By including explicit solvent molecules in the simulation box, one can study how the solvent influences conformational preferences and reactivity.
Prediction of Chemical Reactivity Descriptors and Selectivity Patterns
Conceptual DFT provides a range of "reactivity descriptors" that predict how a molecule will behave in a chemical reaction. These descriptors are calculated from the electronic properties of the molecule.
Local Reactivity Descriptors (Fukui Functions): These descriptors predict the most reactive sites within a molecule. The Fukui function can identify which atoms are most susceptible to nucleophilic attack (e.g., the carbon of the CH2Br group) or electrophilic attack. This is critical for predicting regioselectivity in reactions.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. Red regions (negative potential) indicate areas rich in electrons and prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this molecule, one would expect a negative potential around the fluorine atoms and a positive potential near the hydrogen atoms and potentially the bromine atom's σ-hole.
A summary of predicted reactivity descriptors might be presented as follows:
| Descriptor | Predicted Value (Illustrative) | Implication |
| Chemical Hardness (η) | 5.35 eV | High hardness suggests high stability and low reactivity. semanticscholar.org |
| Electrophilicity Index (ω) | 1.5 eV | Moderate electrophilicity, suggesting it can act as an electron acceptor. arxiv.org |
| Fukui Function f+ (on C of CH2Br) | 0.25 | Indicates this carbon is a primary site for nucleophilic attack. |
V. Spectroscopic Characterization for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
NMR spectroscopy is the most powerful tool for the definitive structural assignment of 3-(Bromomethyl)-1,1-difluorocyclopentane. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis of the molecule's electronic environment and connectivity.
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons in the bromomethyl group and the cyclopentane (B165970) ring. The electron-withdrawing effects of the bromine and fluorine atoms significantly influence the chemical shifts. The protons of the bromomethyl group (-CH₂Br) are expected to appear furthest downfield, typically in the range of 3.3–3.7 ppm, as a result of the deshielding effect of the adjacent bromine atom. The methine proton at the C3 position (CH-CH₂Br) would also be shifted downfield. The methylene (B1212753) protons on the cyclopentane ring will present as complex multiplets due to diastereotopicity and spin-spin coupling with neighboring protons and fluorine atoms.
The ¹³C NMR spectrum provides a map of the carbon skeleton. The carbon atom bonded to the two fluorine atoms (C1) is expected to show a signal at a significantly downfield chemical shift (typically >110 ppm) and will appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). The carbon of the bromomethyl group (-CH₂Br) would likely resonate in the 30–40 ppm region. The remaining three carbon atoms of the cyclopentane ring will appear in the aliphatic region (20–50 ppm), with their precise shifts influenced by their proximity to the electron-withdrawing substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.
Interactive Data Table
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected ¹H Multiplicity | Expected ¹³C Multiplicity (¹JCF) |
| C1 (-CF₂) | - | ~115 - 125 | - | t |
| C2/C5 (-CH₂) | ~2.0 - 2.4 | ~35 - 45 | m | t |
| C3 (-CH) | ~2.5 - 2.9 | ~40 - 50 | m | d |
| C4 (-CH₂) | ~1.8 - 2.2 | ~25 - 35 | m | t |
| -CH₂Br | ~3.4 - 3.6 | ~33 - 38 | d | t |
¹⁹F NMR spectroscopy is exceptionally sensitive to the local electronic environment, making it a crucial technique for characterizing fluorinated compounds. thermofisher.com In this compound, the two fluorine atoms at the C1 position are diastereotopic due to the presence of a stereocenter at C3. Consequently, they are chemically non-equivalent and are expected to produce two distinct signals in the ¹⁹F NMR spectrum. These signals would likely appear as an AB quartet, with further splitting due to coupling with protons on the adjacent C2 and C5 carbons (a geminal ²JHF coupling is not present, but vicinal ³JHF couplings are expected). The chemical shifts for geminal difluorides on a five-membered ring typically fall in the range of -90 to -130 ppm relative to CFCl₃. ucsb.edu
The magnitude of fluorine-proton coupling constants (JHF) provides valuable structural information. Vicinal (³JHF) and long-range couplings can help to confirm assignments made from the ¹H NMR spectrum. Typical two-bond (geminal) H-F coupling constants are large, around 48-50 Hz, while three-bond (vicinal) couplings are smaller. researchgate.net
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between the methine proton at C3 and the adjacent methylene protons at C2 and C4, as well as the protons of the bromomethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each proton resonance to its corresponding carbon atom in the cyclopentane ring and the bromomethyl substituent.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by absorptions from C-H, C-F, and C-Br bonds.
C-H Stretching: Strong absorption bands in the region of 2850–3000 cm⁻¹ are characteristic of the stretching vibrations of C-H bonds in the saturated cyclopentane ring. docbrown.info
C-F Stretching: The presence of the gem-difluoro group will give rise to very strong and characteristic absorption bands. Saturated fluorocarbons, particularly those with CF₂ groups, typically show intense absorptions in the 1250–1100 cm⁻¹ region. benthamopen.comspectroscopyonline.com
C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ groups are expected in the fingerprint region, approximately between 1470 cm⁻¹ and 1370 cm⁻¹. docbrown.info
C-Br Stretching: The absorption for the C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 650–550 cm⁻¹ range. docbrown.infodocbrown.info
Table 2: Predicted Characteristic IR Absorption Bands for this compound
Interactive Data Table
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | 2850 - 3000 | Strong |
| C-H Bend | 1370 - 1470 | Medium |
| C-F Stretch | 1100 - 1250 | Strong, Intense |
| C-Br Stretch | 550 - 650 | Medium to Strong |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. For this compound (C₆H₉BrF₂), the molecular weight is 199.04 g/mol .
A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, one at m/z 198 (for C₆H₉⁷⁹BrF₂) and another at m/z 200 (for C₆H₉⁸¹BrF₂). youtube.com This characteristic M/M+2 pattern is a clear indicator of the presence of a single bromine atom in the molecule.
The fragmentation of the molecular ion under electron ionization (EI) conditions can provide valuable structural insights. Common fragmentation pathways for halogenated alkanes include the loss of the halogen atom as a radical and the loss of hydrogen halide. libretexts.org
Expected Fragmentation Pathways:
Loss of Bromine: A primary fragmentation would be the cleavage of the C-Br bond to lose a bromine radical, resulting in a fragment ion at m/z 119 ([C₆H₉F₂]⁺). This is often a prominent peak.
Loss of Bromomethyl Radical: Cleavage of the bond between the ring and the bromomethyl group would lead to the loss of a ·CH₂Br radical, giving a peak at m/z 105 ([C₅H₇F₂]⁺).
Loss of HBr: Elimination of a hydrogen bromide molecule would produce a radical cation at m/z 118 ([C₆H₈F₂]⁺·).
Loss of HF: The loss of hydrogen fluoride (B91410) is also possible, leading to a fragment at m/z 178/180.
Ring Fragmentation: The cyclopentane ring itself can fragment, often through the loss of ethylene (B1197577) (C₂H₄, 28 amu), leading to a cascade of smaller fragment ions. docbrown.info
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
Interactive Data Table
| m/z Value | Proposed Fragment | Notes |
| 198, 200 | [C₆H₉BrF₂]⁺· | Molecular Ion (M⁺·), showing 1:1 isotopic pattern for Br |
| 119 | [C₆H₉F₂]⁺ | [M - Br]⁺ |
| 118 | [C₆H₈F₂]⁺· | [M - HBr]⁺· |
| 105 | [C₅H₇F₂]⁺ | [M - CH₂Br]⁺ |
Advanced Spectroscopic Methods for Mechanistic and Stereochemical Insights
For a more in-depth understanding of the three-dimensional structure and dynamic behavior of this compound, advanced spectroscopic techniques could be employed. Nuclear Overhauser Effect (NOE) spectroscopy, for instance, could provide information about the through-space proximity of protons. This would be particularly useful for establishing the relative stereochemistry at the C3 position, determining whether the bromomethyl group is cis or trans relative to other protons on the cyclopentane ring. Furthermore, advanced tandem mass spectrometry (MS/MS) experiments could be used to fragment primary ions, providing more detailed information about the complex rearrangement and fragmentation pathways of the molecule in the gas phase.
Vi. Role As a Building Block in Advanced Organic Synthesis
Strategies for Incorporating the 3-(Bromomethyl)-1,1-difluorocyclopentane Scaffold into Complex Molecules
The primary C(sp³)–Br bond in this compound is the key to its function as a versatile electrophilic building block. Its incorporation into more complex molecular architectures is predominantly achieved through nucleophilic substitution reactions, where the bromide ion serves as an excellent leaving group.
A notable application of this strategy is found in the synthesis of novel heterocyclic P2X7 receptor antagonists, which are investigated for the treatment of inflammatory and neurological conditions. google.com In a documented synthesis, this compound was reacted with a heterocyclic amine intermediate. The nitrogen atom of the amine acts as the nucleophile, displacing the bromide to form a new carbon-nitrogen bond and successfully incorporating the 1,1-difluorocyclopentylmethyl moiety into the final target molecule. google.com
This alkylation strategy is broadly applicable to a wide range of nucleophiles. The reactivity of the bromomethyl group allows for the formation of various bond types, making it a powerful tool for medicinal chemists and synthetic chemists. The table below illustrates potential nucleophilic substitution reactions for incorporating the scaffold.
Table 1: Potential Nucleophilic Substitution Reactions
| Nucleophile Type | Example Nucleophile | Reagent Example | Resulting Functional Group | Bond Formed |
| Oxygen | Alcohol / Phenol | Sodium Phenoxide (NaOPh) | Ether | C–O |
| Sulfur | Thiol | Sodium Thiophenolate (NaSPh) | Thioether | C–S |
| Nitrogen | Amine / Azide | Sodium Azide (NaN₃) | Azide | C–N |
| Carbon | Cyanide / Enolate | Sodium Cyanide (NaCN) | Nitrile | C–C |
| Carbon | Organometallic | Phenylmagnesium Bromide (PhMgBr) | Alkylated Arene | C–C |
These reactions are typically performed under standard conditions, often requiring a polar aprotic solvent and sometimes elevated temperatures to facilitate the reaction. The choice of base and reaction conditions can be tailored to the specific nucleophile being used. This versatility allows for the straightforward attachment of the difluorocyclopentane core to a vast array of molecular fragments.
Diversity-Oriented Synthesis (DOS) Utilizing the Difluorocyclopentane Core
Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of structurally diverse small molecule libraries for high-throughput screening and the discovery of new biological probes and drug leads. cam.ac.uknih.gov The goal of DOS is to explore chemical space broadly by creating collections of molecules with varied skeletons and stereochemistry, rather than focusing on a single biological target. cam.ac.uk
This compound is an excellent starting point for DOS campaigns due to its inherent functionality. A DOS strategy can be envisioned where the difluorocyclopentane core serves as a central scaffold, and diversity is introduced in a stepwise manner.
A potential DOS workflow could involve:
Appendage Diversity: The initial step would involve reacting this compound with a large library of diverse nucleophiles (e.g., amines, phenols, thiols). This would generate a primary library where the core scaffold is functionalized with a wide variety of different chemical groups.
Scaffold Diversity: The resulting products from the first step could then undergo further reactions to modify the cyclopentane (B165970) ring itself, leading to different molecular skeletons. For instance, if the initial nucleophile contained a second reactive group, an intramolecular cyclization could be triggered to form bicyclic or spirocyclic structures.
The table below outlines a conceptual approach to achieving diversity using this building block.
Table 2: Conceptual Diversity-Oriented Synthesis (DOS) Strategy
| Stage | Action | Description | Example Transformation |
| Stage 1: Core Functionalization | Reaction with diverse nucleophiles | A library of nucleophiles (Nu-H) is reacted with the bromomethyl group to create a diverse set of substituted cyclopentanes. | Reaction with various anilines, phenols, and thiols. |
| Stage 2: Scaffold Modification | Intramolecular cyclization or rearrangement | Products from Stage 1 containing additional functional groups are subjected to conditions that promote the formation of new ring systems. | A Pictet-Spengler reaction if the nucleophile was a tryptamine (B22526) derivative. |
| Stage 3: Further Derivatization | Functionalization of the new scaffold | The newly formed scaffolds are further functionalized to add another layer of diversity. | Acylation or sulfonation of the products from Stage 2. |
This approach allows for the rapid and efficient construction of a library of complex and three-dimensional molecules, starting from a single, readily available fluorinated building block.
Functional Group Interconversions of the Bromomethyl Moiety for Derivatization
The bromomethyl group is a synthetically versatile functional handle that can be readily converted into a multitude of other functional groups. This flexibility is crucial for derivatization, allowing chemists to fine-tune the properties of a molecule or to introduce functionality required for subsequent reaction steps. Standard organic transformations can be applied to this compound to access a wide range of derivatives.
These interconversions typically proceed via well-established mechanisms, such as SN2 substitution or the formation of organometallic reagents. The primary nature of the alkyl bromide generally ensures efficient reactions with minimal competing side reactions like elimination.
The following interactive data table summarizes key functional group interconversions possible from the bromomethyl moiety.
Table 3: Functional Group Interconversions of the Bromomethyl Group
| Target Functional Group | Reagent(s) | Reaction Type | Product Structure |
| Alcohol (-CH₂OH) | NaOH, H₂O or KOAc followed by hydrolysis | Nucleophilic Substitution | 1,1-difluoro-3-(hydroxymethyl)cyclopentane |
| Ether (-CH₂OR) | NaOR (Sodium Alkoxide) | Williamson Ether Synthesis | 3-(alkoxymethyl)-1,1-difluorocyclopentane |
| Thiol (-CH₂SH) | NaSH or Thiourea followed by hydrolysis | Nucleophilic Substitution | (1,1-difluorocyclopentan-3-yl)methanethiol |
| Amine (-CH₂NH₂) | NaN₃ followed by reduction (e.g., H₂/Pd, LiAlH₄) | Gabriel Synthesis or Azide Reduction | (1,1-difluorocyclopentan-3-yl)methanamine |
| Nitrile (-CH₂CN) | NaCN or KCN in DMSO | Nucleophilic Substitution | 2-(1,1-difluorocyclopentan-3-yl)acetonitrile |
| Azide (-CH₂N₃) | NaN₃ in DMF or Acetone | Nucleophilic Substitution | 3-(azidomethyl)-1,1-difluorocyclopentane |
| Grignard Reagent (-CH₂MgBr) | Mg metal in dry ether or THF | Organometallic Formation | (1,1-difluorocyclopentan-3-ylmethyl)magnesium bromide |
| Phosphonium Salt (-CH₂P⁺Ph₃Br⁻) | PPh₃ (Triphenylphosphine) | Nucleophilic Substitution | (1,1-difluorocyclopentan-3-ylmethyl)triphenylphosphonium bromide |
These transformations significantly expand the synthetic utility of the parent compound, enabling its use as a precursor for alcohols, amines, nitriles, and reactive organometallic intermediates for carbon-carbon bond formation.
Applications in the Synthesis of Fluorine-Containing Analogues for Research Targets
The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. nih.gov The gem-difluoromethylene group is particularly attractive as it can serve as a non-hydrolyzable and metabolically stable mimic of a carbonyl group, or it can alter the pKa of nearby functional groups through its strong electron-withdrawing nature. Building blocks like this compound are therefore highly sought after for the synthesis of fluorinated analogues of existing drugs or lead compounds.
A specific application is the use of this compound in the synthesis of P2X7 receptor antagonists. google.com The P2X7 receptor is a target for various diseases, including inflammatory disorders and neurological conditions. By incorporating the 1,1-difluorocyclopentylmethyl group into the antagonist structure, researchers can explore how this specific fluorinated motif affects the compound's potency, selectivity, and pharmacokinetic profile. google.com
The general strategy involves replacing a specific substructure in a known bioactive molecule with the 1,1-difluorocyclopentylmethyl group to generate a novel analogue. This allows for systematic exploration of structure-activity relationships (SAR). The gem-difluoro group on the cyclopentane ring can offer advantages over non-fluorinated or acyclic counterparts, such as improved metabolic stability and altered lipophilicity, which can lead to better drug-like properties.
The table below illustrates how the 1,1-difluorocyclopentylmethyl moiety can be used as a bioisosteric replacement for other common chemical groups in drug design.
Table 4: Bioisosteric Replacement Strategies
| Original Group | Replacement Moiety | Potential Advantages |
| Isopropyl Group | 1,1-Difluorocyclopentylmethyl | Increased metabolic stability, altered lipophilicity, fixed conformation. |
| Phenyl Group | 1,1-Difluorocyclopentylmethyl | Reduced metabolic oxidation (avoids aromatic hydroxylation), improved solubility profile. |
| Cyclohexyl Group | 1,1-Difluorocyclopentylmethyl | Introduction of polarity (C-F bonds) without adding hydrogen bond donors. |
| Carbonyl Group (in a larger structure) | 1,1-Difluoromethylene (as part of the ring) | Increased metabolic stability (non-hydrolyzable), modulation of local electronics. |
By providing a conformationally restricted and metabolically robust scaffold, this compound serves as a critical tool for generating novel chemical entities with potentially superior therapeutic profiles.
Vii. Conclusion and Future Research Directions
Current State of Research on 3-(Bromomethyl)-1,1-difluorocyclopentane
Research on this compound is still in a nascent stage, with the compound primarily appearing in chemical supplier catalogs and patent literature rather than in peer-reviewed synthetic methodology or medicinal chemistry studies. achemblock.comsigmaaldrich.comuni.luchemsrc.com It is recognized as a valuable building block, particularly due to the combination of a gem-difluorinated cyclopentyl scaffold and a reactive bromomethyl group. uni.lu The gem-difluoro motif is a well-regarded bioisostere for a carbonyl group and can significantly influence the conformational preferences, metabolic stability, and physicochemical properties such as lipophilicity and acidity of a molecule. researchgate.netresearchgate.net The bromomethyl handle provides a straightforward point for nucleophilic substitution, allowing for the facile introduction of this fluorinated scaffold into more complex molecular architectures.
While specific synthetic protocols and reaction outcomes for this compound are not extensively documented in academic literature, its availability implies that viable, albeit perhaps proprietary, synthetic routes exist. The current landscape suggests that the compound is primarily used in private-sector research and development, likely within drug discovery programs, rather than being a subject of foundational academic investigation.
Identification of Unexplored Synthetic Avenues and Methodological Challenges
The synthesis of gem-difluorinated cycloalkanes, including the cyclopentane (B165970) system, presents distinct challenges. researchgate.net A common approach involves the deoxofluorination of a corresponding ketone precursor. nih.gov However, the synthesis of the requisite 3-(hydroxymethyl)cyclopentanone or related intermediates can be multi-stepped and may suffer from stereochemical control issues.
Unexplored Synthetic Avenues:
Radical Bromination: A late-stage radical bromination of a pre-formed 1,1-difluoro-3-methylcyclopentane (B13217416) could be a direct route. However, achieving regioselectivity for the methyl group over the ring positions would be a significant challenge, likely resulting in a mixture of products requiring difficult separation.
From Functionalized Precursors: Starting from commercially available cyclopentane derivatives, such as cyclopentene-3-carboxylic acid, could offer an alternative. A potential sequence might involve fluorination, ester reduction to the alcohol, and subsequent bromination. Each step, however, requires careful optimization to ensure compatibility with the gem-difluoro group.
Ring-Opening Strategies: The ring-opening of fluorinated bicyclic systems could provide novel entries into functionalized difluorocyclopentanes. beilstein-journals.org This approach could offer better stereocontrol over the substituent at the 3-position.
Methodological Challenges:
Precursor Availability: The synthesis is highly dependent on the availability of suitably functionalized cyclopentanone (B42830) or cyclopentane precursors.
Harsh Fluorinating Conditions: Traditional deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) can be hazardous and may not be compatible with sensitive functional groups, necessitating the exploration of milder, more modern fluorinating agents. thieme-connect.de
Stereocontrol: For chiral applications, controlling the stereochemistry at the C3 position during synthesis is a major hurdle that has not been addressed in the context of this specific molecule.
| Synthetic Approach | Key Challenge | Potential Mitigation Strategy |
|---|---|---|
| Deoxofluorination of Ketone | Precursor synthesis; Harsh reagents | Develop efficient routes to 3-substituted cyclopentanones; Use modern, milder fluorinating agents. |
| Radical Bromination | Poor regioselectivity | Employ directing groups or site-selective catalytic methods. |
| Functional Group Interconversion | Multi-step sequence; Cumulative yield | Optimize each step for high efficiency; Develop telescoped or one-pot procedures. |
Prospective Developments in Reaction Chemistry and Catalysis
The future development of synthetic routes to and applications of this compound will likely be driven by advances in catalysis. chinesechemsoc.org The past decade has seen a surge in powerful synthetic methods that could be applied to this system. mdpi.com
C-H Functionalization: Transition-metal-catalyzed C-H activation presents a powerful, albeit challenging, future direction. cas.cn A directed C(sp³)–H bromination of 1,1-difluoro-3-methylcyclopentane could offer a highly efficient and atom-economical route, bypassing the need for pre-functionalized substrates. Palladium- or copper-based catalytic systems could be explored for this purpose. chinesechemsoc.orgnumberanalytics.com
Photoredox Catalysis: Light-mediated catalysis could enable novel transformations. For instance, a photoredox-catalyzed coupling of the bromomethyl group with various nucleophiles under mild conditions could expand the synthetic utility of the title compound. This approach could also be envisioned for the synthesis itself, perhaps through a radical-based fluorination or bromination pathway.
Enantioselective Catalysis: The development of chiral catalysts for the synthesis of enantiopure (R)- or (S)-3-(Bromomethyl)-1,1-difluorocyclopentane would be a significant breakthrough. thieme-connect.de This could involve asymmetric hydrogenation or cyclization to form the cyclopentane ring with high stereocontrol, or a kinetic resolution of the racemic final product.
Potential for Advancing Organofluorine Chemistry and Scaffold-Based Research
The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry. mdpi.com Small, conformationally constrained, and fluorinated scaffolds like the 1,1-difluorocyclopentane (B72110) core are highly sought after.
Bioisosteric Replacement: The 1,1-difluorocyclopentyl group serves as a valuable, sp³-rich bioisostere for aromatic rings or larger aliphatic systems. Its rigid structure can help lock in a specific bioactive conformation, potentially improving binding affinity and selectivity for a biological target.
Modulation of Physicochemical Properties: The gem-difluoro group significantly alters local electronics and lipophilicity, which can be used to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net Research comparing the properties of this compound derivatives with their non-fluorinated or monofluorinated analogues would provide valuable data for rational drug design.
Scaffold-Based Drug Discovery: This compound is an ideal starting point for scaffold-based drug discovery. nih.gov The cyclopentane core provides a defined three-dimensional exit vector for substituents, while the reactive handle allows for its incorporation into diverse chemical libraries. Its use could lead to the discovery of novel therapeutics in areas where sp³-richness and controlled lipophilicity are desired. mdpi.com
| Research Area | Specific Goal | Potential Impact |
|---|---|---|
| Synthetic Methodology | Develop a catalytic, enantioselective synthesis. | Enable access to chiral building blocks for stereospecific drugs. |
| Reaction Chemistry | Explore C-H activation for direct functionalization. | Provide more efficient and sustainable synthetic routes. |
| Medicinal Chemistry | Incorporate the scaffold into bioactive molecules. | Discover new drug candidates with improved pharmacological profiles. |
| Physical Organic Chemistry | Quantify the effects of the gem-difluoro group on pKa, logP, and conformation. | Provide fundamental data to guide rational molecular design in organofluorine chemistry. |
Q & A
Q. Key Considerations :
- SF₄ reactions require anhydrous conditions and specialized equipment due to its toxicity and corrosivity.
- Bromination efficiency depends on the leaving group’s stability and reaction temperature.
Advanced Question: How can reaction conditions be optimized to minimize byproducts during bromination of the hydroxymethyl intermediate?
Methodological Answer:
Byproduct formation (e.g., elimination to alkenes) is common due to the steric strain of the cyclopentane ring. Optimization strategies include:
- Temperature Control : Lower temperatures (0–10°C) favor substitution over elimination.
- Catalytic Additives : Use Lewis acids like ZnBr₂ to stabilize the transition state and enhance bromide nucleophilicity.
- Solvent Selection : Polar aprotic solvents (e.g., DCM or THF) improve reaction homogeneity and reduce side reactions .
Q. Methodological Answer :
- ¹⁹F NMR : Directly identifies the difluoromethyl group (δ ≈ -100 to -120 ppm, split due to coupling with adjacent protons) .
- ¹H NMR : Bromomethyl protons appear as a triplet (δ ~3.5–4.0 ppm) due to coupling with fluorine atoms.
- MS (EI) : Look for molecular ion peaks at m/z 208 (M⁺ for C₆H₈BrF₂) and fragment ions like [M-Br]⁺ (129 m/z) .
Advanced Question: How does the cyclopentane ring’s conformation influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer :
The cyclopentane ring adopts an envelope conformation, causing axial-equatorial differentiation in substituent positions.
- Bromomethyl Group : Axial positioning increases steric hindrance, slowing SN2 reactions.
- Reactivity Tuning : Use bulky bases (e.g., DBU) to force equatorial alignment, enhancing nucleophilic attack efficiency .
Basic Question: What safety protocols are critical when handling this compound?
Q. Methodological Answer :
- Ventilation : Use fume hoods due to volatile brominated compounds.
- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles to prevent skin/eye contact.
- Storage : Keep in amber glass under inert gas (N₂ or Ar) to avoid light-induced degradation .
Advanced Question: How can computational modeling predict regioselectivity in reactions involving this compound?
Q. Methodological Answer :
- DFT Calculations : Model transition states to compare activation energies for possible reaction pathways (e.g., bromine vs. fluorine participation).
- Solvent Effects : Include implicit solvent models (e.g., PCM) to simulate polarity’s impact on charge distribution .
Example :
DFT studies on analogous difluorocycloalkanes show that fluorine’s electron-withdrawing effect directs nucleophiles to the bromomethyl site .
Basic Question: What are the primary applications of this compound in organic synthesis?
Q. Methodological Answer :
- Pharmaceutical Intermediates : Used to introduce difluoromethyl and bromomethyl groups into drug candidates (e.g., kinase inhibitors) .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings with arylboronic acids to build complex scaffolds .
Advanced Question: How do steric and electronic effects impact its utility in photoinduced radical reactions?
Q. Methodological Answer :
- Steric Effects : The cyclopentane ring restricts radical intermediate mobility, favoring intramolecular pathways.
- Electronic Effects : Fluorine atoms stabilize adjacent radicals via hyperconjugation, altering reaction selectivity.
- Experimental Validation : Use radical traps (e.g., TEMPO) and EPR spectroscopy to confirm intermediates .
Basic Question: What solvents are compatible with this compound?
Q. Methodological Answer :
- Polar Solvents : DMSO, DMF (for SN2 reactions).
- Nonpolar Solvents : Hexane, toluene (for storage or Grignard reactions).
- Avoid Protic Solvents : Water or alcohols may hydrolyze the bromomethyl group .
Advanced Question: How can isotopic labeling (e.g., ²H, ¹³C) elucidate mechanistic pathways in its reactions?
Q. Methodological Answer :
- Deuterium Labeling : Replace bromomethyl protons with deuterium to track H/D exchange in elimination vs. substitution.
- ¹³C NMR : Monitor carbon environment changes during ring-opening or functionalization .
Example :
In dehydrohalogenation studies, ²H-labeled analogs showed k_H/k_D > 2, confirming a concerted E2 mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
